Tert-butyl azetidin-3-yl(ethyl)carbamate is a chemical compound belonging to the class of azetidine derivatives. Its molecular formula is , and it has a molecular weight of approximately . This compound is primarily utilized in various scientific research applications, including organic synthesis and drug discovery. It serves as a versatile building block in the development of more complex molecules and has potential implications in medicinal chemistry.
Tert-butyl azetidin-3-yl(ethyl)carbamate can be sourced from chemical suppliers and is classified under carbamates, which are esters or salts of carbamic acid. The compound is recognized for its structural features that include a tert-butyl group, an azetidine ring, and an ethyl carbamate moiety, making it an important intermediate in organic synthesis.
Methods and Technical Details
The synthesis of tert-butyl azetidin-3-yl(ethyl)carbamate typically involves several steps:
A common synthetic route may involve the reaction of tert-butyl azetidin-3-ylcarbamate with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate to yield the desired product.
Structure and Data
The molecular structure of tert-butyl azetidin-3-yl(ethyl)carbamate features:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C8H15N2O2/c1-4-9-8(11)10-6-5(2)7(3)12;
which provides a unique representation of its molecular structure.
Reactions and Technical Details
Tert-butyl azetidin-3-yl(ethyl)carbamate can participate in various chemical reactions:
For example, when reacted with benzaldehyde in the presence of triethylamine, it can form substituted products through an electrophilic aromatic substitution mechanism.
The mechanism of action for tert-butyl azetidin-3-yl(ethyl)carbamate primarily relates to its role as a building block in drug development. It may interact with biological targets through:
Data from recent studies indicate that derivatives of this compound exhibit neuroprotective activities, suggesting their potential therapeutic applications .
Physical and Chemical Properties
The physical properties of tert-butyl azetidin-3-yl(ethyl)carbamate include:
Chemical properties include:
Tert-butyl azetidin-3-yl(ethyl)carbamate has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5